molecular formula C12H22N2O2 B7554278 N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide

カタログ番号 B7554278
分子量: 226.32 g/mol
InChIキー: VPVGYYIRWXTLGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide, also known as HDAC inhibitor MS-275, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by regulating gene expression and inducing cell death.

作用機序

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 works by inhibiting the activity of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide enzymes, which are responsible for removing acetyl groups from histone proteins. This results in a more relaxed chromatin structure, which allows for increased gene expression. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy. These effects suggest that N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 may be a promising candidate for cancer treatment.

実験室実験の利点と制限

One advantage of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is its specificity for N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide enzymes, which allows for targeted inhibition of these enzymes. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to have a favorable toxicity profile, with minimal side effects in preclinical studies. However, one limitation of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275. One area of research is the development of more potent and selective N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitors, which may have improved efficacy and safety profiles. In addition, the combination of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitors with other cancer therapies, such as immunotherapy, may lead to enhanced anti-tumor effects. Finally, the identification of biomarkers that predict response to N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is a promising candidate for cancer treatment, with a variety of biochemical and physiological effects that suggest it may be effective in inducing cell death in cancer cells. However, further research is needed to optimize its efficacy and safety profiles, and to identify biomarkers that predict response to treatment.

合成法

The synthesis of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 involves several steps, including the reaction of 2-bromoethylamine hydrobromide with cyclohexanone to form 1-(2-bromoethyl)cyclohexanol. This intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form N-methyl-2-(1-(2-hydroxyethyl)cyclohexyl)acetamide. Finally, the compound is treated with trifluoroacetic acid to remove the trimethylsilyl group and yield the desired product, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275.

科学的研究の応用

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 may be a promising candidate for cancer treatment.

特性

IUPAC Name

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-10(15)8-12(9-11(16)14-2)6-4-3-5-7-12/h3-9H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGYYIRWXTLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(CCCCC1)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。